

Protocol for the Selective Removal of the Dde Protecting Group Using Hydrazine

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Compound of Interest

Compound Name: Fmoc-Lys(Dde)-OH

Cat. No.: B557027

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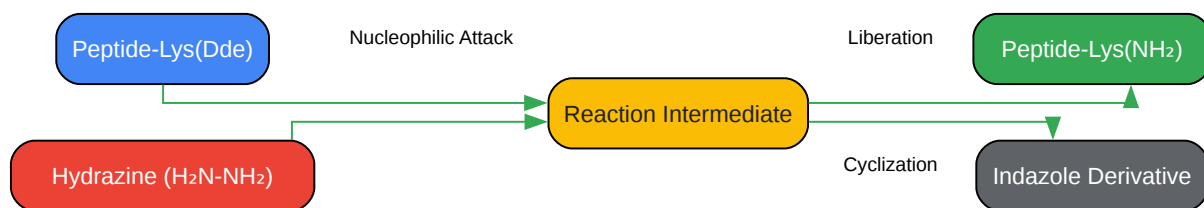
Introduction

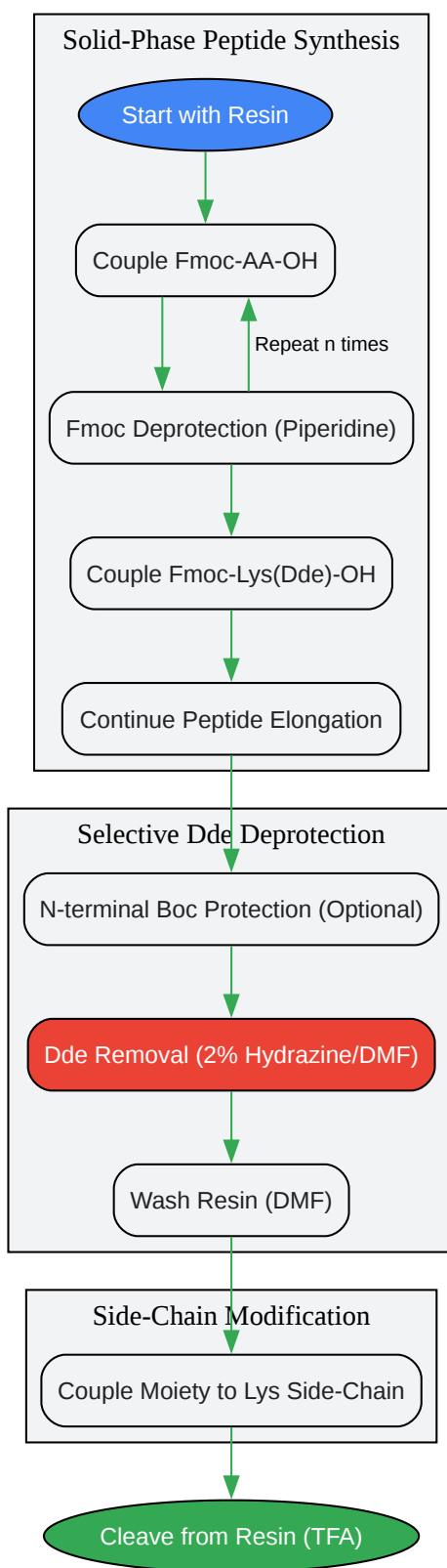
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. Its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for resin cleavage and side-chain deprotection (e.g., TFA) makes it an invaluable tool for orthogonal protection schemes.[1][2] This orthogonality allows for the selective deprotection of specific amine groups, enabling the synthesis of complex peptides such as branched, cyclic, or side-chain modified peptides.[2]

The most common method for the removal of the Dde group is treatment with a dilute solution of hydrazine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[3][4] This application note provides a detailed protocol for the efficient and selective removal of the Dde protecting group from peptides synthesized on solid support using hydrazine.

Chemical Reaction and Mechanism

The removal of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable heterocyclic byproduct and the liberation of the free amine. The reaction product of the Dde group with hydrazine is a chromophoric indazole derivative, which allows for spectrophotometric monitoring of the deprotection reaction.





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